molecular formula C8H3Cl5O B1209322 Pentachloroacetophenone CAS No. 25201-35-8

Pentachloroacetophenone

Katalognummer: B1209322
CAS-Nummer: 25201-35-8
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: HPWXYMIPHGLDLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentachloroacetophenone is an organic compound with the molecular formula C8H3Cl5O. It is a derivative of ethanone where the phenyl ring is substituted with five chlorine atoms. This compound is known for its significant chemical reactivity and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentachloroacetophenone can be synthesized through several methods. One common method involves the chlorination of phenyl ethanone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with chlorine atoms on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where phenyl ethanone is exposed to chlorine gas under high pressure and temperature. The process is monitored to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pentachloroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pentachlorobenzoic acid.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Pentachlorobenzoic acid.

    Reduction: Various less chlorinated ethanone derivatives.

    Substitution: Products depend on the nucleophile used, such as pentachlorophenol when hydroxide is used.

Wissenschaftliche Forschungsanwendungen

Pentachloroacetophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.

    Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.

    Industry: Used in the manufacture of pesticides, herbicides, and other agrochemicals.

Wirkmechanismus

The mechanism of action of Pentachloroacetophenone involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentachlorophenol: Another chlorinated phenol compound used as a pesticide and disinfectant.

    Trichlorophenol: A less chlorinated derivative with similar applications but lower toxicity.

    Hexachlorobenzene: A fully chlorinated benzene derivative used as a fungicide.

Uniqueness

Pentachloroacetophenone is unique due to its specific substitution pattern and reactivity. Its high degree of chlorination makes it particularly effective in certain chemical reactions and industrial applications, although it also contributes to its high toxicity.

Eigenschaften

CAS-Nummer

25201-35-8

Molekularformel

C8H3Cl5O

Molekulargewicht

292.4 g/mol

IUPAC-Name

1-(2,3,4,5,6-pentachlorophenyl)ethanone

InChI

InChI=1S/C8H3Cl5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3

InChI-Schlüssel

HPWXYMIPHGLDLX-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Kanonische SMILES

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Synonyme

pentachloroacetophenone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.